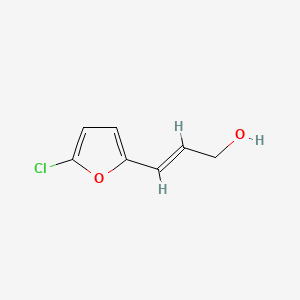
3-(5-Chlorofuran-2-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chlorofuran-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C7H7ClO2 It is characterized by the presence of a chlorinated furan ring attached to a propenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chlorofuran with propargyl alcohol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-(5-Chlorofuran-2-yl)prop-2-en-1-ol may involve large-scale chlorination processes followed by catalytic reactions to introduce the propenol group. The exact methods can vary depending on the desired purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chlorofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenol group to a saturated alcohol.
Substitution: The chlorine atom in the furan ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(5-chlorofuran-2-yl)prop-2-enal or 3-(5-chlorofuran-2-yl)prop-2-enoic acid.
Reduction: Formation of 3-(5-chlorofuran-2-yl)propan-1-ol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Chlorofuran-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(5-Chlorofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Chlorofuran-2-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
3-(5-Chlorofuran-2-yl)propan-1-ol: Similar structure but with a saturated alcohol group.
Uniqueness
3-(5-Chlorofuran-2-yl)prop-2-en-1-ol is unique due to its combination of a chlorinated furan ring and a propenol group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C7H7ClO2 |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
(E)-3-(5-chlorofuran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7ClO2/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+ |
Clave InChI |
UCCKFSIOEAATIG-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(OC(=C1)Cl)/C=C/CO |
SMILES canónico |
C1=C(OC(=C1)Cl)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


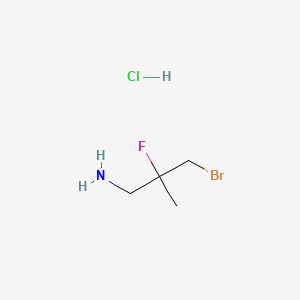


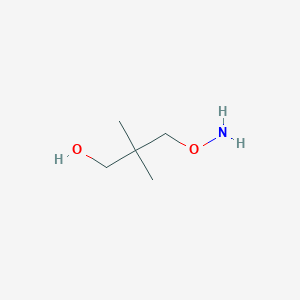
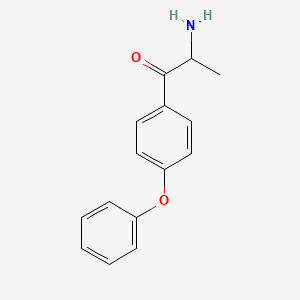
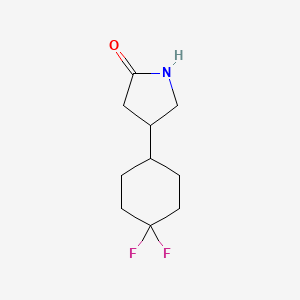
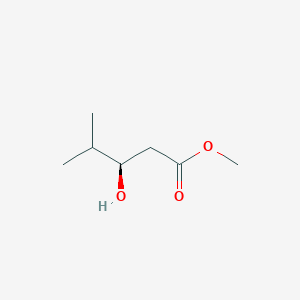
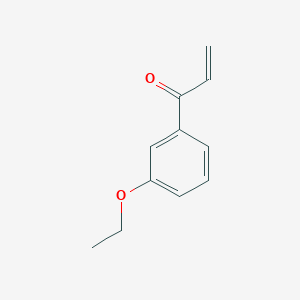
![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)
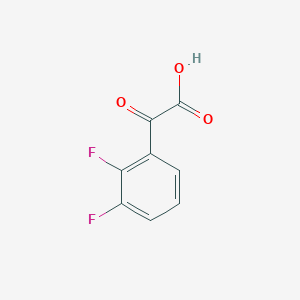


![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)

